molecular formula C27H27F3N4O3S B13733128 5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide

5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide

Cat. No.: B13733128
M. Wt: 544.6 g/mol
InChI Key: SWIVJTVGOIXUKC-MRXNPFEDSA-N
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Description

The compound “5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure suggests it could interact with biological targets or serve as a building block for advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzimidazole core, the attachment of the piperidine and thiophene moieties, and the introduction of the trifluoromethyl group. Each step would require specific reagents, catalysts, and conditions such as temperature and solvent choice.

Industrial Production Methods

Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve scaling up the laboratory synthesis, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction, such as temperature, pressure, and solvent.

Major Products

The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

The compound could have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with a specific enzyme or receptor, modulating its activity. This could involve binding to the active site, altering the enzyme’s conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzimidazole derivatives, piperidine-containing molecules, or thiophene-based compounds

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C27H27F3N4O3S

Molecular Weight

544.6 g/mol

IUPAC Name

5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

InChI

InChI=1S/C27H27F3N4O3S/c1-16(19-5-3-4-6-20(19)27(28,29)30)36-23-14-24(38-25(23)26(31)35)34-15-32-21-8-7-18(13-22(21)34)37-17-9-11-33(2)12-10-17/h3-8,13-17H,9-12H2,1-2H3,(H2,31,35)/t16-/m1/s1

InChI Key

SWIVJTVGOIXUKC-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC5CCN(CC5)C)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)OC5CCN(CC5)C)C(=O)N

Origin of Product

United States

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